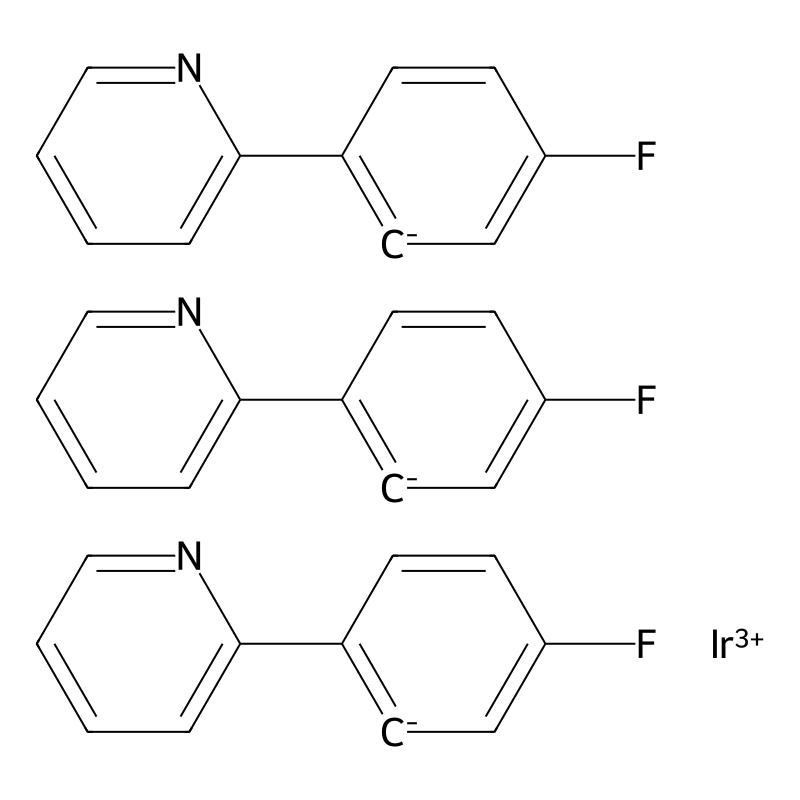

Ir(p-F-ppy)3

Content Navigation

Researchers requiring triplet sensitization >55 kcal/mol face limitations with Ir(ppy)3. Ir(p-F-ppy)3 overcomes these:

- Triplet energy 58.6 kcal/mol enables [2+2] cycloadditions & Paternò-Büchi reactions.

- Tuned reduction potential (-1.60 V vs SCE) for selective radical-polar crossover.

- Enhanced volatility for low-temperature VTE, reducing thermal isomerization.

Sourced with high purity and global shipping from SMolecule.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ir(p-F-ppy)3 (CAS: 370878-69-6), formally Tris[2-(4-fluorophenyl)pyridine]iridium(III), is a homoleptic cyclometalated complex utilized as a phosphorescent OLED dopant and a visible-light photocatalyst [1]. Characterized by the strategic placement of electron-withdrawing fluorine atoms on the phenyl rings of the ligands, this compound exhibits a stabilized Highest Occupied Molecular Orbital (HOMO) and a widened optical bandgap compared to standard unfluorinated benchmarks [2]. For procurement teams and material scientists, selecting Ir(p-F-ppy)3 over generic iridium complexes is driven by its specifically tuned excited-state redox potentials, elevated triplet energy, and enhanced volatility, which collectively enable high-barrier energy transfer reactions and high-purity vacuum sublimation workflows [3].

Research Fit

Substituting Ir(p-F-ppy)3 with the industry-standard Ir(ppy)3 often leads to catalytic failure or suboptimal device performance due to distinct thermodynamic mismatches [1]. While Ir(ppy)3 is a potent excited-state reductant, its triplet energy (55.2 kcal/mol) is insufficient to sensitize higher-energy substrates, whereas Ir(p-F-ppy)3 provides the necessary 58.6 kcal/mol required for demanding energy transfer (EnT) cycloadditions[2]. Furthermore, the ground-state oxidation potential of Ir(ppy)3 makes it overly susceptible to certain oxidative quenching pathways, whereas the fluorinated ligands in Ir(p-F-ppy)3 temper its reductive strength (E1/2 = -1.60 V vs SCE) to perfectly match specific radical-polar crossover reactions[1]. From a manufacturability standpoint, attempting to use non-fluorinated analogs in vacuum thermal evaporation (VTE) requires higher temperatures, increasing the risk of thermal isomerization and reducing the yield of high-purity optoelectronic components [3].

Substitution Risk

Enhanced Triplet Energy

The introduction of para-fluorine substituents significantly alters the excited-state dynamics of the complex. Spectroscopic and computational analyses demonstrate that Ir(p-F-ppy)3 possesses a triplet energy of 58.6 kcal/mol, which is substantially higher than the 55.2 kcal/mol observed for the baseline Ir(ppy)3 [1]. This elevated energy state is critical for overcoming the activation barriers of challenging dienes and olefins in [2+2] cycloadditions and Paternò-Büchi reactions.

| Evidence Dimension | Triplet State Energy (E_T1) |

| Target Compound Data | 58.6 kcal/mol |

| Comparator Or Baseline | 55.2 kcal/mol (Ir(ppy)3) |

| Quantified Difference | +3.4 kcal/mol higher triplet energy |

| Conditions | Spectroscopic energy (E0-0) / DFT analysis of lowest excited state |

Allows buyers to procure a catalyst capable of activating higher-energy substrates via triplet-triplet energy transfer that remain unreactive with standard Ir(ppy)3.

Tuned Excited-State Reduction Potential

While Ir(ppy)3 is a highly potent photo-reductant, its extreme reduction potential can lead to unselective side reactions. Ir(p-F-ppy)3 mitigates this by shifting the excited-state reduction potential to -1.60 V vs SCE, compared to -1.73 V for Ir(ppy)3 [1]. This 0.13 V positive shift makes Ir(p-F-ppy)3 a slightly weaker reductant but a more capable oxidant in the excited state, perfectly aligning its thermodynamic window with specific oxidative quenching cycles and complex C-H functionalizations.

| Evidence Dimension | Excited-State Reduction Potential (E1/2 [IrIV/*IrIII]) |

| Target Compound Data | -1.60 V vs SCE |

| Comparator Or Baseline | -1.73 V vs SCE (Ir(ppy)3) |

| Quantified Difference | 0.13 V positive shift (weaker reductant, stronger oxidant) |

| Conditions | Measured via cyclic voltammetry in acetonitrile (MeCN) vs SCE |

Provides a precisely tuned thermodynamic window for oxidative quenching cycles where the standard Ir(ppy)3 is overly reducing or mismatched.

Fluorine-Enhanced Volatility for Sublimation

For optoelectronic manufacturing, the purity of the dopant is paramount. The electron-withdrawing fluorine atoms in Ir(p-F-ppy)3 reduce intermolecular interactions compared to the non-fluorinated Ir(ppy)3, significantly enhancing the compound's volatility [1]. This allows the material to undergo vacuum thermal sublimation at lower temperatures, minimizing the risk of thermal stress and fac-to-mer isomerization during the final purification stages.

| Evidence Dimension | Sublimation Processability |

| Target Compound Data | High volatility with reduced thermal isomerization risk |

| Comparator Or Baseline | Non-fluorinated Ir(ppy)3 (lower volatility, higher thermal stress) |

| Quantified Difference | Lower temperature required for vacuum transition from solid to gas |

| Conditions | High-vacuum sublimation purification for optoelectronic grade materials |

Ensures higher batch-to-batch purity and prevents thermal degradation during OLED device fabrication, directly impacting procurement yields.

Visible-Light EnT Catalysis

Ir(p-F-ppy)3 is the preferred procurement choice for driving[2+2] cycloadditions and Paternò-Büchi reactions that require a triplet sensitizer with an energy >58 kcal/mol, a threshold where standard Ir(ppy)3 fails to efficiently transfer energy to the substrate [1].

Oxidative Quenching Photoredox Cycles

Selected for radical-polar crossover reactions and complex C-H functionalizations where a specifically tuned excited-state oxidant is required. Its shifted reduction potential (-1.60 V vs SCE) prevents the unselective over-reduction often observed with the more potent Ir(ppy)3 baseline [2].

High-Purity OLED Dopant Manufacturing

Utilized as a blue-shifted green phosphorescent emitter in OLED fabrication. Its enhanced volatility allows for lower-temperature vacuum thermal evaporation (VTE), ensuring high-purity deposition without the thermal isomerization risks associated with non-fluorinated analogs [3].

Application Fit

Explore Compound Types

O4Si-4